molecular formula C25H21N3O3S B2786552 3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-04-5

3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2786552
CAS No.: 361172-04-5
M. Wt: 443.52
InChI Key: DWVKLDBFLAKLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule belonging to a class of compounds featuring a benzamide moiety linked to a dihydrothienopyrazole scaffold. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Similar benzamide-thienopyrazole derivatives have been investigated for their potential as cell differentiation inducers . Compounds with this core structure are frequently explored for their antineoplastic (anti-cancer) activity and may function by modulating specific cellular pathways involved in proliferation and differentiation . The presence of the benzamide group is a key pharmacophore, as this functional group is commonly found in molecules designed to interact with enzyme active sites and various biological targets . The complex heterocyclic system, including the thieno[3,4-c]pyrazole core, provides a rigid framework that can be optimized for high-affinity binding to target proteins of therapeutic interest. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a pharmacological probe to study signal transduction pathways and disease mechanisms. This product is intended for research applications in a controlled laboratory environment. It is provided as a solid and requires proper handling. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-30-21-9-5-6-17(14-21)25(29)26-24-22-15-32-16-23(22)27-28(24)18-10-12-20(13-11-18)31-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVKLDBFLAKLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : 372.50 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that thienopyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Thienopyrazoles have shown promise in inhibiting cancer cell proliferation. For instance, a study highlighted the effectiveness of thieno[2,3-c]pyrazole compounds against various cancer cell lines, demonstrating significant cytotoxic effects (IC50 values ranging from 10 to 50 µM) .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. In studies involving oxidative stress models, thienopyrazole derivatives demonstrated protective effects on erythrocytes against toxins like 4-nonylphenol . The percentage of altered erythrocytes was significantly lower in treated groups compared to controls (1% vs. 40.3% in controls) .
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways, particularly through the inhibition of phosphodiesterase (PDE) enzymes, which are implicated in various inflammatory diseases .

Case Study: Anticancer Activity

In a study assessing the anticancer properties of thienopyrazole derivatives, researchers synthesized several compounds and tested them against breast cancer cell lines. The results indicated that certain derivatives exhibited up to 87% inhibition of cell growth at concentrations below 50 µM .

Compound% Inhibition (at 50 µM)
Thienopyrazole A80%
Thienopyrazole B87%
Thienopyrazole C65%

Case Study: Antioxidant Activity

Another significant study focused on the antioxidant activity of thienopyrazole compounds using erythrocyte models. The alterations in erythrocyte morphology were recorded post-treatment with various concentrations of the compound:

Treatment GroupAltered Erythrocytes (%)
Control40.3 ± 4.87
Thienopyrazole Compound (10 µM)12 ± 1.03
Thienopyrazole Compound (20 µM)0.6 ± 0.16

This data illustrates the protective role of thienopyrazoles against oxidative damage .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at Benzamide Substituent at Position 2 Heterocyclic Core Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxy 4-Phenoxyphenyl Thieno[3,4-c]pyrazole ~449.5* Electron-donating methoxy group; bulky phenoxy substituent
N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide Benzoyl/acetyl N/A Pyrrolo[3,4-c]pyrazole 382.39 Non-planar fused ring system (dihedral angles: 87.21° and 35.46°)
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-Methyl Phenyl Thieno[3,4-c]pyrazole 349.43 Electron-neutral methyl group; compact phenyl substituent
3-Methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3-Methoxy 4-Nitrophenyl Thieno[3,4-c]pyrazole ~464.5* Strong electron-withdrawing nitro group; potential for π-π interactions
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Bromo 4-Methylphenyl Thieno[3,4-c]pyrazole-5-one 484.84 Bulky bromo substituent; oxo group enhances hydrogen-bonding capacity

*Calculated based on molecular formula.

Crystallographic and Intermolecular Interactions

  • Target Compound: While crystallographic data are unavailable, analogs like and provide insights. The 4-phenoxyphenyl group likely introduces steric hindrance, reducing planarity compared to phenyl or nitrophenyl substituents.
  • Pyrrolo[3,4-c]pyrazole Analog : The fused pyrrolo-pyrazole ring exhibits non-planarity (dihedral angles: 87.21° and 35.46°), with N–H···O and C–H···O hydrogen bonds stabilizing the crystal lattice. In contrast, thieno-pyrazole derivatives are typically more planar due to sulfur’s larger atomic radius enhancing ring rigidity.
  • 4-Bromo Derivative : The bromine atom increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding and Solubility Trends

  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility in polar solvents via dipole-dipole interactions. The target compound’s methoxy group may improve bioavailability compared to methyl or bromo substituents .
  • Electron-Withdrawing Groups (e.g., Nitro) : Increase π-acidic character, favoring stacking interactions but reducing solubility. The nitro analog may exhibit lower solubility than the target compound.
  • Bulky Substituents (e.g., Phenoxy): The 4-phenoxyphenyl group in the target compound likely disrupts crystal packing, reducing melting point compared to smaller substituents like phenyl .

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the thieno[3,4-c]pyrazole core via cyclization of precursors (e.g., thiophene derivatives and hydrazines). Key steps include:

  • Core formation : Cyclization under reflux conditions using ethanol or DMF as solvents (60–80°C, 6–12 hours) .
  • Amide coupling : Reaction of the pyrazole intermediate with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Optimization : Yield (40–65%) and purity (>95%) depend on pH control (neutral to slightly acidic) and solvent choice (polar aprotic solvents reduce side reactions) .

Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituents:
  • Thieno[3,4-c]pyrazole protons (δ 6.8–7.5 ppm for aromatic H), methoxy group (δ 3.8–4.0 ppm), and benzamide carbonyl (δ 165–170 ppm) .
  • IR : Detect key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~470) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest:

  • Anticancer activity : Tested via MTT assays against HeLa cells (IC₅₀ ~12 µM) .
  • Anti-inflammatory effects : Evaluated through COX-2 inhibition (30–40% at 10 µM) .
  • Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays to confirm dose-response trends .

Advanced Research Questions

Q. How do researchers reconcile contradictory data in biological activity assessments across in vitro models?

  • Methodological Answer :

  • Source analysis : Compare cell line-specific factors (e.g., expression levels of target proteins like COX-2 or EGFR) .
  • Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .
  • Statistical validation : Use ANOVA with post-hoc tests to assess significance across replicates .

Q. What advanced methodologies are used to study interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) with scoring functions to prioritize poses .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) using immobilized protein targets .
  • In vitro enzyme assays : Monitor inhibition via fluorescence (e.g., NADH depletion in dehydrogenase assays) .

Q. How can green chemistry principles be applied to optimize synthetic pathways for this compound?

  • Methodological Answer :

  • Oxidative cyclization : Replace toxic oxidants (e.g., CrO₃) with NaOCl/ethanol systems for ring closure (73% yield, room temperature) .
  • Solvent selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of DMF .
  • Waste reduction : Employ catalytic reagents (e.g., 5 mol% CuI for coupling reactions) to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.